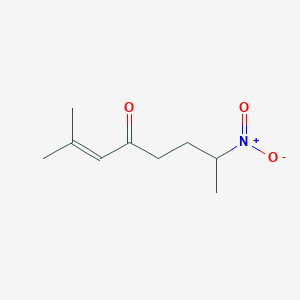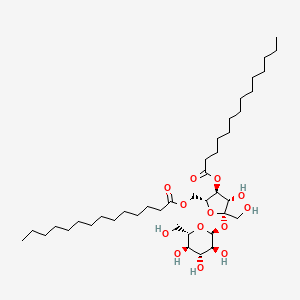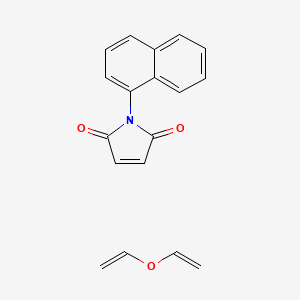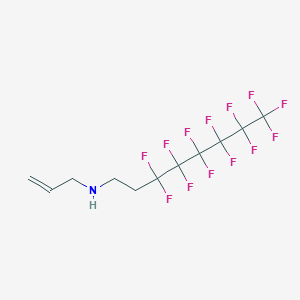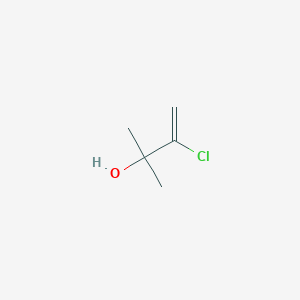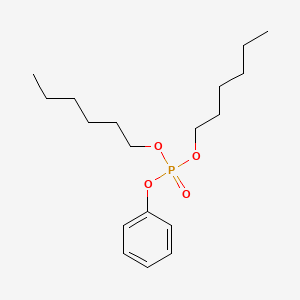
Dihexyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl phenyl phosphate is an organophosphorus compound characterized by the presence of two hexyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihexyl phenyl phosphate can be synthesized through the esterification of phenyl phosphoric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the controlled addition of phenyl phosphoric acid and hexanol, along with a catalyst, into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dihexyl phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenyl phosphoric acid and hexanol.
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phenyl phosphoric acid and hexanol.
Oxidation: this compound oxide.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dihexyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a flame retardant in plastics and as a plasticizer in the production of flexible polymers.
Mécanisme D'action
The mechanism of action of dihexyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Dihexyl phosphate: Similar structure but lacks the phenyl group.
Phenyl phosphate: Contains a phenyl group but lacks the hexyl groups.
Diphenyl phosphate: Contains two phenyl groups instead of hexyl groups.
Uniqueness: Dihexyl phenyl phosphate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
33898-82-7 |
|---|---|
Formule moléculaire |
C18H31O4P |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
dihexyl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-3-5-7-12-16-20-23(19,21-17-13-8-6-4-2)22-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
Clé InChI |
DQLJOCWRWFJZMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


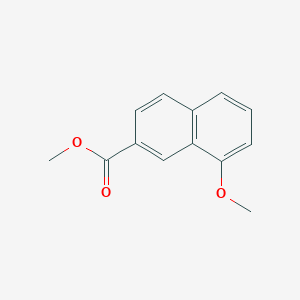

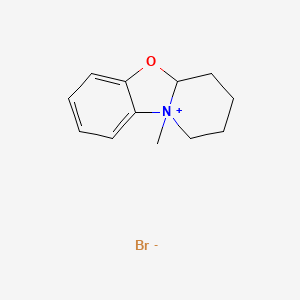
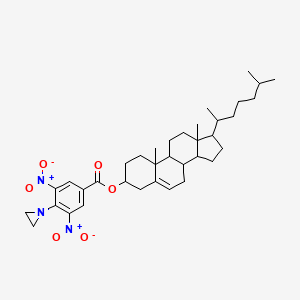
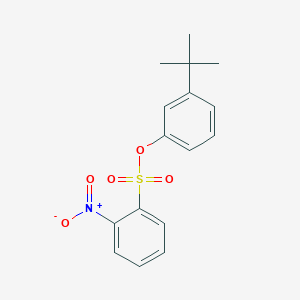
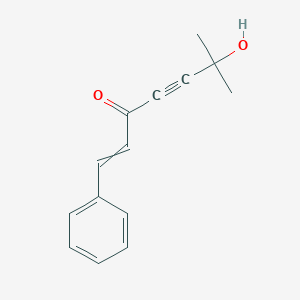
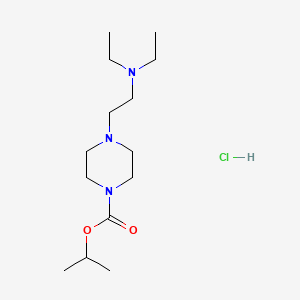
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
